molecular formula C11H14FNO2 B1316339 Tert-butyl 5-amino-2-fluorobenzoate CAS No. 853070-30-1

Tert-butyl 5-amino-2-fluorobenzoate

Cat. No.: B1316339
CAS No.: 853070-30-1
M. Wt: 211.23 g/mol
InChI Key: CFAFNDBKLVKVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-amino-2-fluorobenzoate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with an amino group at the 5-position and a fluorine atom at the 2-position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-fluorobenzoate typically involves the esterification of 5-amino-2-fluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the amino group.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Tert-butyl 5-amino-2-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-5-fluorobenzoate: Similar structure but with different positions of the amino and fluorine groups.

    Tert-butyl 5-amino-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Tert-butyl 5-amino-2-methylbenzoate: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

Tert-butyl 5-amino-2-fluorobenzoate is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAFNDBKLVKVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567921
Record name tert-Butyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853070-30-1
Record name tert-Butyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.